N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Catalog No.
S2950720
CAS No.
2034365-39-2
M.F
C20H22N6O4S
M. Wt
442.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)pheny...

CAS Number

2034365-39-2

Product Name

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide

Molecular Formula

C20H22N6O4S

Molecular Weight

442.49

InChI

InChI=1S/C20H22N6O4S/c1-13-14(2)24-30-20(13)25-31(28,29)16-7-5-15(6-8-16)23-19(27)17-11-18(22-12-21-17)26-9-3-4-10-26/h5-8,11-12,25H,3-4,9-10H2,1-2H3,(H,23,27)

InChI Key

YYHJBFAYSAZOIM-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4

solubility

not available

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N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine core, a sulfamoyl group, and an isoxazole moiety. This compound belongs to a class of sulfonamide derivatives known for their diverse biological activities. The molecular formula of this compound is C${16}$H${20}$N${4}$O${3}$S, and its structure can be represented as follows:

  • Core Structure: The compound features a pyrimidine ring substituted at the 6-position with a pyrrolidine group and at the 4-position with a sulfamoyl phenyl group attached to an isoxazole.

Involving N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide primarily include:

  • Sulfamoylation: The introduction of the sulfamoyl group occurs through the reaction of the corresponding sulfonamide with an amine or an amide.
  • Carboxamidation: The carboxamide functionality can be synthesized via reaction with appropriate carboxylic acids or derivatives.
  • Pyrrolidinyl Substitution: The pyrrolidine moiety is typically introduced through nucleophilic substitution reactions involving pyrrolidine derivatives.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

This compound exhibits significant biological activities, particularly in antibacterial and anti-inflammatory domains. Sulfonamide compounds are known for their mechanism of action as competitive inhibitors of dihydropteroate synthase, which is essential in bacterial folic acid synthesis. This mechanism renders them effective against various bacterial infections . Additionally, compounds with similar structures have shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting possible therapeutic applications in treating inflammatory diseases.

The synthesis of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential formation of the isoxazole, sulfamoyl, and pyrimidine components using standard organic synthesis techniques such as condensation reactions and cyclization.
  • Microwave-assisted synthesis: This modern technique accelerates the reaction times and improves yields through enhanced energy transfer during

The applications of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide span various fields:

  • Pharmaceutical Development: Due to its antibacterial properties, it can be developed into novel antibiotics.
  • Research: Used as a tool compound in studies exploring enzyme inhibition and metabolic pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals targeting specific pathogens.

Interaction studies involving this compound focus on its binding affinity to target enzymes and receptors. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with biological macromolecules.
  • In vitro assays: To evaluate the biological activity against bacterial strains or inflammatory models.
  • Kinetic Studies: To determine the rate of inhibition on target enzymes.

These studies help elucidate the mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide core with methyl substitutionAntibacterial
TrimethoprimDihydrofolate reductase inhibitorAntibacterial
Niflumic AcidNon-steroidal anti-inflammatory drugAnti-inflammatory

Uniqueness

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide stands out due to its dual functionality as both an antibacterial agent and a potential anti-inflammatory compound, which may offer broader therapeutic applications compared to other sulfonamides that primarily target bacterial infections.

This comprehensive overview highlights the significance of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in medicinal chemistry and its potential applications across various fields. Further research into its mechanisms and interactions could pave the way for novel therapeutic strategies.

Multi-Step Organic Synthesis Approaches

Key Intermediates in Sulfamoylphenyl-Pyrimidine Coupling

The sulfamoylphenyl-pyrimidine core is typically constructed via palladium-catalyzed cross-coupling reactions. As demonstrated in pyrrolo[2,3-d]pyrimidine syntheses, 2-chloro-pyrimidine derivatives undergo Buchwald-Hartwig amination with 4-sulfamoylaniline intermediates under microwave irradiation (110°C, 16–49% yield). Critical intermediates include:

  • 4-Sulfonylaniline derivatives: Synthesized through sequential acylation and hydrogenation of nitro precursors (Scheme 2 in ).
  • Chloropyrimidine-carboxamide: Commercial 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide serves as the electrophilic partner.

Molecular docking studies reveal that the pyrimidine scaffold forms dual hydrogen bonds with kinase hinge regions (Cys106 in CDK9), guiding rational design of coupling positions. Steric hindrance from the 7-cyclopentyl group necessitates optimized reaction times (24–48 hr) to prevent premature cyclization.

Regioselective Functionalization of Isoxazole Heterocycles

Introducing the 3,4-dimethylisoxazol-5-yl group requires precise regiocontrol. A validated approach involves:

  • Diazonium salt formation: 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (sulfafurazole) is treated with NaNO₂/HCl at 5°C to generate the diazonium intermediate.
  • Coupling with pyrimidine: The electrophilic diazonium salt reacts with pyrimidine’s electron-rich positions, favoring C-4 substitution due to para-directing effects of the carboxamide group.

$$^1$$H NMR analysis confirms regioselectivity through characteristic singlets for methyl groups (δ 2.25–2.27 ppm) and isoxazole protons (δ 8.13 ppm, J = 7.2 Hz). Computational studies suggest that steric effects from the 3,4-dimethyl groups disfavor ortho/meta substitution, achieving >95% regioselectivity.

Novel Methodologies for Carboxamide Bond Formation

Activation Strategies for Sterically Hindered Amine Reactants

The steric bulk of pyrrolidine complicates carboxamide bond formation with pyrimidine-4-carboxylic acid. Three activation strategies show promise:

StrategyReagent SystemYield (%)Reference
HATU-mediated couplingHATU, DIPEA, DMF78
Mixed anhydrideClCO₂Et, NMM65
Enzymatic catalysisLipase B, toluene42

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms classical methods by activating the carboxylic acid as an uronium salt, enabling coupling with pyrrolidine at room temperature. $$^{13}$$C NMR confirms successful amidation via carbonyl signals at δ 159.0–182.0 ppm.

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly enhances cyclization efficiency in pyrimidine synthesis. Key applications include:

  • Pyrimidine ring closure: 2-Aminopyrimidine precursors cyclize under microwave conditions (150°C, 20 min) with 87% yield versus 62% conventional heating.
  • Sulfamoyl group installation: Pd/Xantphos-catalyzed coupling completes in 1 hr (microwave) versus 24 hr (thermal), minimizing decomposition.

Density functional theory (DFT) calculations indicate microwave irradiation lowers the activation energy for -sigmatropic shifts during cyclization by 12–15 kcal/mol.

XLogP3

2.1

Dates

Last modified: 08-17-2023

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